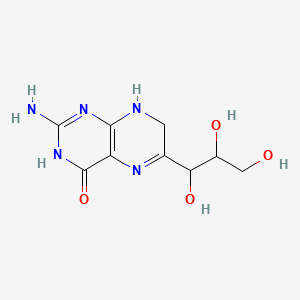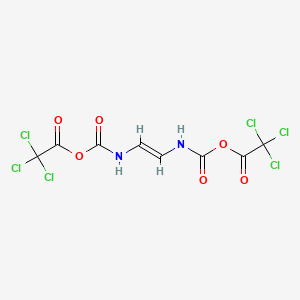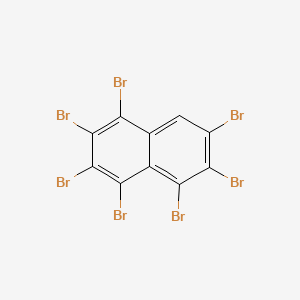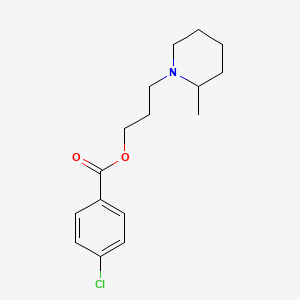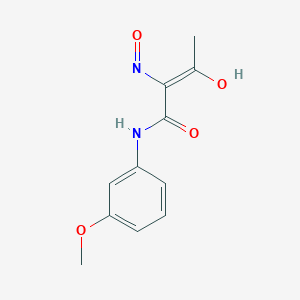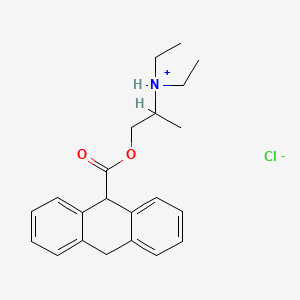
1-(9,10-dihydroanthracene-9-carbonyloxy)propan-2-yl-diethylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9,10-Dihydroanthracene-9-carbonyloxy)propan-2-yl-diethylazanium;chloride is a complex organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound features a dihydroanthracene moiety, a carbonyloxy group, and a diethylazanium group, making it a unique and versatile molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9,10-dihydroanthracene-9-carbonyloxy)propan-2-yl-diethylazanium;chloride typically involves multiple steps, starting with the derivatization of anthracene. The anthracene derivative undergoes a series of reactions, including oxidation and functional group modifications, to introduce the carbonyloxy and diethylazanium groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(9,10-Dihydroanthracene-9-carbonyloxy)propan-2-yl-diethylazanium;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: Substitution reactions can occur at various positions on the anthracene ring, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen, activated carbon, and various metal catalysts.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride may be used.
Substitution: Substitution reactions often require specific reagents and conditions tailored to the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
1-(9,10-Dihydroanthracene-9-carbonyloxy)propan-2-yl-diethylazanium;chloride has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It can be employed in biological studies to investigate the interactions of anthracene derivatives with biological systems.
Industry: The compound may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(9,10-dihydroanthracene-9-carbonyloxy)propan-2-yl-diethylazanium;chloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to biological or chemical changes.
Comparison with Similar Compounds
1-(9,10-Dihydroanthracene-9-carbonyloxy)propan-2-yl-diethylazanium;chloride can be compared with other similar compounds, such as:
9,10-Dihydroanthracene: A simpler derivative of anthracene without the carbonyloxy and diethylazanium groups.
Anthracene derivatives: Other compounds derived from anthracene with different functional groups and substitution patterns.
Uniqueness: The presence of the carbonyloxy and diethylazanium groups in this compound distinguishes it from other anthracene derivatives, providing unique chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.
Properties
CAS No. |
73791-33-0 |
|---|---|
Molecular Formula |
C22H28ClNO2 |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
1-(9,10-dihydroanthracene-9-carbonyloxy)propan-2-yl-diethylazanium;chloride |
InChI |
InChI=1S/C22H27NO2.ClH/c1-4-23(5-2)16(3)15-25-22(24)21-19-12-8-6-10-17(19)14-18-11-7-9-13-20(18)21;/h6-13,16,21H,4-5,14-15H2,1-3H3;1H |
InChI Key |
ZOVBIVDUYMEAGY-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)C(C)COC(=O)C1C2=CC=CC=C2CC3=CC=CC=C13.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


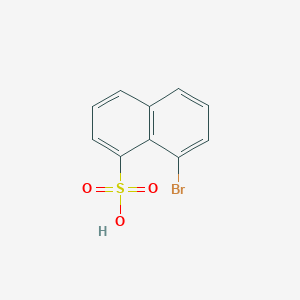
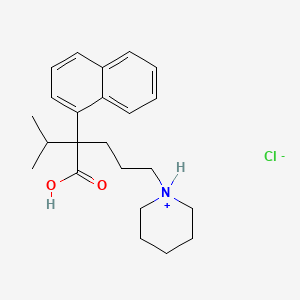
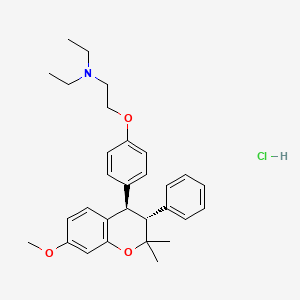
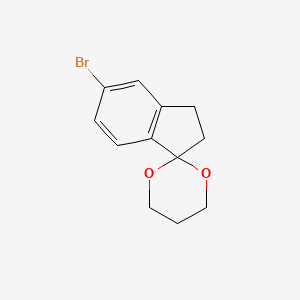
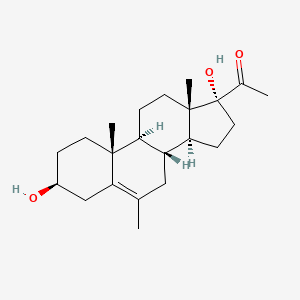
![2-[(2-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethan-1-ol](/img/structure/B15347234.png)
![sodium;chromium(3+);6-hydroxy-4-oxido-3-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide](/img/structure/B15347235.png)
